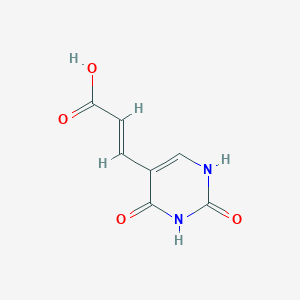

(E)-5-(2-Carboxvinyl)uracil

Description

Overview of Uracil (B121893) Derivatives in Biochemical Studies

Uracil is a fundamental component of ribonucleic acid (RNA), playing a vital role in the transfer of genetic information. ontosight.ai Its derivatives, which are molecules with a uracil core structure but with various chemical groups attached, are of significant interest in biochemistry and pharmacology. ontosight.airsc.org These derivatives can interact with or interfere with nucleic acid synthesis and the enzymes involved in these processes. ontosight.ai For instance, some uracil derivatives have been explored for their potential as anticancer, antiviral, and antimicrobial agents. ontosight.aicolab.wsresearchgate.net The ability to modify the uracil structure at different positions allows for the fine-tuning of its biological activity, making it a "privileged scaffold" in medicinal chemistry. colab.wsresearchgate.netresearchgate.net

Significance of Vinyl and Carboxylic Acid Functionalities in Biological Molecules

The "(E)-5-(2-Carboxvinyl)uracil" molecule contains two important functional groups: a vinyl group and a carboxylic acid group.

The vinyl group , with the formula -CH=CH₂, is an alkene functional group. wikipedia.orgfiveable.me Its presence can influence a molecule's reactivity, and if positioned next to an electron-withdrawing group, it can participate in specific chemical reactions. wikipedia.org In biological systems, vinyl groups can act as "antennae" for electron transfer processes. acs.org They are also the building blocks for vinyl polymers, which are created through polymerization. wikipedia.orgyoutube.com

The carboxylic acid group (-COOH) is a fundamental organic acid functional group. numberanalytics.com It is prevalent in nature, found in molecules like acetic acid and citric acid, and plays a crucial role in metabolic pathways such as the citric acid cycle. longdom.org The acidic nature of the carboxyl group allows it to donate a proton, which is significant in many biochemical reactions. longdom.orgnumberanalytics.com Carboxylic acids are also essential building blocks for more complex molecules like fatty acids and amino acids. numberanalytics.com

Historical Perspectives on Analogs of Pyrimidine (B1678525) Nucleobases

The study of pyrimidine nucleobase analogs has a long history in medicinal chemistry. nih.gov Early research in the 19th century identified pyrimidine derivatives, but the laboratory synthesis of a pyrimidine was first reported in 1879. wikipedia.org The development of uracil derivatives as pharmacologically active agents began with compounds like 5-fluorouracil (B62378) and 5-chlorouracil. researchgate.net These early analogs demonstrated the potential of modifying the pyrimidine ring to create therapeutic agents. Over the years, numerous modifications have been made to the uracil structure to improve properties like bioactivity, selectivity, and metabolic stability. researchgate.net

Research Trajectories in Chemical Biology and Medicinal Chemistry Pertaining to Uracil Scaffolds

Current research continues to explore the vast potential of the uracil scaffold. researchgate.net A key focus is on developing new derivatives with enhanced therapeutic properties and reduced toxicity. rsc.orgcolab.wsresearchgate.net This involves structural modifications at various positions on the pyrimidine ring and combining the uracil scaffold with other pharmacologically active groups to create hybrid molecules. colab.wsresearchgate.net Researchers are investigating these new derivatives for a wide range of applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. colab.wsresearchgate.netgsconlinepress.com The ultimate goal is to design highly selective and potent uracil-based therapies for clinical use. colab.wsresearchgate.net

Detailed Research Findings

This compound is a crystalline solid that is useful in organic synthesis. chemicalbook.com It is also known by its chemical name, (E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid. clearsynth.com The synthesis of this compound can be achieved through the alkaline hydrolysis of an ester precursor, which is formed from the reaction of an iodinated uracil derivative with ethyl acrylate (B77674) in the presence of a palladium catalyst. beilstein-journals.org

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | (E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid clearsynth.com |

| Synonym | (E)-5-Carboxyvinyl uracil clearsynth.com |

| CAS Number | 57412-59-6 clearsynth.com |

| Physical State | Crystalline Solid chemicalbook.com |

| Use | Organic Synthesis chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57412-59-6 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C7H6N2O4/c10-5(11)2-1-4-3-8-7(13)9-6(4)12/h1-3H,(H,10,11)(H2,8,9,12,13) |

InChI Key |

HFEXWXMEGUJTQB-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)C=CC(=O)O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C=CC(=O)O |

Synonyms |

(2E)-3-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-propenoic Acid; |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Routes for E 5 2 Carboxvinyl Uracil

Advanced Strategies for Stereoselective Synthesis of the (E)-Vinyl Moiety

Achieving the desired (E)-stereochemistry of the vinyl linkage is paramount for the biological activity of many of its derivatives. Research has focused on developing highly stereoselective methods to ensure the formation of the trans-isomer.

Palladium-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon bonds at the C-5 position of pyrimidines. These methods typically start with a pre-functionalized uracil (B121893), such as 5-halouracil or 5-triflatouracil, and couple it with a suitable vinyl partner.

Heck Reaction: The Heck reaction provides a direct route to C-5 vinylated uracils. nih.govorganic-chemistry.orglibretexts.org This reaction involves the palladium-catalyzed coupling of a C-5 halide (typically 5-iodouracil) with an alkene, such as an acrylate (B77674) ester. libretexts.org For instance, the synthesis of an ester of (E)-5-(2-Carboxvinyl)uracil has been achieved by reacting a protected 5-iodouracil (B140508) derivative with tert-butyl acrylate. conicet.gov.ar The reaction generally exhibits high stereoselectivity for the (E)-isomer. organic-chemistry.org The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the uracil-halide bond, followed by migratory insertion of the acrylate and subsequent β-hydride elimination. libretexts.org

Suzuki and Stille Couplings: While the Heck reaction uses a simple alkene, Suzuki and Stille reactions employ organometallic reagents. The Suzuki coupling utilizes a vinylboronic acid or ester, while the Stille reaction uses a vinylstannane. organic-chemistry.orguwindsor.ca These methods are highly effective for C-C bond formation and have been applied to the synthesis of 5-substituted uracils, though they require the preparation of the respective vinylmetallic reagents. conicet.gov.ar A key challenge in some Suzuki couplings can be competition with a Heck-type reaction, which may lead to mixtures of isomers. conicet.gov.ar The primary drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. organic-chemistry.org

A summary of common transition metal-catalyzed reactions for C-5 vinylation is presented below.

Table 1: Comparison of Transition Metal-Catalyzed Reactions for C-5 Vinylation of Uracil| Reaction | Uracil Substrate | Coupling Partner | Key Features | Citations |

|---|---|---|---|---|

| Heck | 5-Halouracil (e.g., 5-Iodouracil) | Acrylate Esters | High (E)-stereoselectivity; Atom-economical. | nih.govorganic-chemistry.orgconicet.gov.ar |

| Suzuki | 5-Halouracil | Vinylboronic acid/ester | Mild conditions; Boronic byproducts are generally non-toxic. | conicet.gov.ar |

| Stille | 5-Halouracil | Vinylstannane | Tolerant of many functional groups; Tin byproducts are toxic. | conicet.gov.arorganic-chemistry.orguwindsor.ca |

Classic olefination reactions provide an alternative to cross-coupling methods, typically starting from 5-formyluracil. Both the Horner-Wadsworth-Emmons (HWE) and Wittig reactions convert a carbonyl group into a double bond.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is renowned for its excellent stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgalfa-chemistry.com The reaction involves the condensation of an aldehyde (5-formyluracil) with a stabilized phosphonate carbanion, such as that derived from triethyl phosphonoacetate. wikipedia.orgyoutube.com The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, and the resulting phosphate byproduct is water-soluble, simplifying purification. wikipedia.orgalfa-chemistry.com The strong preference for the (E)-isomer is a significant advantage for the synthesis of this compound and its esters. wikipedia.org

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide, generated by deprotonating a phosphonium salt, to react with an aldehyde or ketone. masterorganicchemistry.com When stabilized ylides (containing an electron-withdrawing group like an ester) are used, the Wittig reaction also favors the formation of the (E)-alkene. masterorganicchemistry.com Therefore, reacting 5-formyluracil with a stabilized ylide like (carboethoxymethylene)triphenylphosphorane is a viable route to the target compound. nih.gov

A significant innovation in uracil functionalization is the move towards direct C-H activation. nih.gov These methods avoid the need for pre-functionalization (e.g., halogenation) of the uracil ring, making the synthesis more atom-economical and efficient. nih.gov

The primary challenges in direct C-H functionalization of uracil include:

Regioselectivity: Uracil has two potentially reactive C-H bonds at the C-5 and C-6 positions. Controlling the reaction to selectively functionalize the C-5 position is crucial. nih.gov

Reactivity: The C-H bonds of the uracil ring are relatively unreactive, often requiring harsh reaction conditions or highly active catalysts.

Protecting Groups: The acidic N-H protons of the uracil ring can interfere with many catalytic systems, often necessitating the use of protecting groups at the N1 and N3 positions. nih.gov

Recent advances have demonstrated palladium-catalyzed direct C-H alkenylation at the C-5 position. nih.govresearchgate.net These protocols often employ an oxidant (like AgOAc) to regenerate the active Pd(II) catalyst. The reaction mechanism is believed to proceed via an electrophilic palladation pathway, where the nucleophilic C-5 position of uracil is attacked by the Pd(II) species. nih.gov The development of these methods represents a more sustainable and efficient approach to synthesizing 5-vinyluracil (B15639) derivatives.

Enantioselective Approaches to Related Chiral Analogs

Many biologically active nucleoside analogs are chiral, and their activity is often dependent on the specific stereochemistry of the sugar or carbocyclic moiety. This necessitates enantioselective synthetic methods. researchgate.net

An efficient enantioselective synthesis has been developed for β-L-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil) (L-BHDU), a potent inhibitor of the varicella-zoster virus (VZV). nih.gov This synthesis highlights key strategies applicable to the preparation of other chiral analogs. A crucial step involves the resolution of a racemic dioxolane intermediate via the formation of diastereomeric chiral amine salts, which provides the enantiomerically pure (ee ≥ 99%) dioxolane building block. nih.gov This optically pure intermediate is then coupled with the uracil base to construct the final chiral nucleoside analog. nih.gov Such approaches, which avoid expensive chiral chromatography, are vital for the practical synthesis of enantiomerically pure drug candidates. nih.gov

Protecting Group Strategies for Carboxylic Acid and Uracil Moieties

In multistep syntheses, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. oup.com

Carboxylic Acid Protection: The carboxylic acid group in this compound is typically protected as an ester to prevent it from interfering with reactions such as transition metal-catalyzed couplings. oup.comthieme-connect.de Common ester protecting groups include:

Methyl or Ethyl Esters: Cleaved by acid- or base-catalyzed hydrolysis. researchgate.net

tert-Butyl Esters: Cleaved under acidic conditions. This group was used in the Heck synthesis of a related compound. conicet.gov.aroup.com

Benzyl (B1604629) Esters: Removed by hydrogenolysis, which offers mild, neutral deprotection conditions. researchgate.netlibretexts.org

Uracil Moiety Protection: The N1 and N3 imide protons of the uracil ring are acidic and can react with bases or organometallic reagents. researchgate.net This often requires their protection, particularly in direct C-H functionalization or when using strong bases. Common protecting groups for the uracil nitrogens include:

Benzyl (Bn) groups: Can be removed by hydrogenolysis. researchgate.net Benzyl-protected uracils have been used effectively in direct C-H arylation reactions. nih.gov

2-(trimethylsilyl)ethoxymethyl (SEM): This group can be used for selective protection of the N1 position, allowing for subsequent alkylation at N3. researchgate.net

Boc (tert-butyloxycarbonyl) group: Has also been employed for protecting uracil derivatives. rsc.org

The choice of protecting groups follows the principle of orthogonality, where each group can be removed under specific conditions without affecting the others, allowing for selective deprotection at different stages of the synthesis. oup.com

Table 2: Common Protecting Groups in the Synthesis of this compound Derivatives

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Citations |

|---|---|---|---|---|

| Carboxylic Acid | tert-Butyl Ester | t-Bu | Acid (e.g., TFA) | conicet.gov.aroup.com |

| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) | researchgate.netlibretexts.org |

| Uracil Imide (N1/N3) | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | nih.govresearchgate.net |

| Uracil Imide (N1) | 2-(trimethylsilyl)ethoxymethyl | SEM | Fluoride source (e.g., TBAF) | researchgate.net |

Development of High-Yielding and Scalable Synthetic Pathways

Key considerations for developing scalable pathways include:

Minimizing Steps: Routes involving direct C-H functionalization are attractive as they reduce the number of synthetic steps by avoiding pre-functionalization of the uracil ring. nih.gov

Avoiding Hazardous Reagents: Replacing toxic reagents, such as the organotin compounds used in Stille couplings, with greener alternatives like the boronic acids in Suzuki couplings improves safety and scalability. organic-chemistry.org

Purification: Eliminating the need for costly and time-consuming purification methods, such as chiral chromatography, by employing diastereomeric salt resolution or highly stereoselective reactions is a major step towards a scalable process. nih.gov

Robustness: Reactions should be high-yielding and tolerant of a range of functional groups to be considered robust and practical for large-scale synthesis.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of chemical reactions. This approach offers several advantages, including milder reaction conditions, reduced environmental impact, and the potential for novel transformations that are challenging to achieve through purely chemical means.

Enzyme-Mediated Derivatization of Uracil Precursors

The direct enzymatic installation of a carboxyvinyl group at the C5 position of uracil presents a significant challenge due to the lack of known native enzymes that catalyze this specific transformation. However, researchers are exploring the use of various enzyme classes to achieve this or analogous modifications on the pyrimidine (B1678525) ring. The formation of a carbon-carbon bond at the C5 position is a key step, and several enzyme families are known to catalyze such reactions, albeit not directly for the synthesis of the target molecule.

One potential avenue involves the use of enzymes that naturally modify the C5 position of uracils, such as thymidylate synthase (TS) . While TS typically catalyzes the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), studies have shown that it can tolerate some modifications at the C5 position of the substrate. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridylate has been shown to be a substrate for dTMP synthetase nih.gov. This suggests that engineered TS variants could potentially be developed to accept alternative substrates and catalyze the formation of a C-C bond with a three-carbon unit.

Another class of enzymes that could be explored are C5-cytosine DNA methyltransferases . These enzymes catalyze the transfer of a methyl group to the C5 position of cytosine. Through protein engineering, it might be possible to alter the substrate specificity and the catalytic mechanism to introduce a larger functional group nih.govnih.gov.

Furthermore, the burgeoning field of biocatalytic C-C bond formation offers promising tools. Enzymes such as 'ene'-reductases and pyridoxal 5'-phosphate (PLP)-dependent enzymes are being investigated for their ability to catalyze novel C-C bond-forming reactions asianpubs.org. Directed evolution and rational design could be employed to tailor these enzymes for the specific vinylation of uracil precursors.

Table 1: Potential Enzyme Classes for Uracil C5-Functionalization

| Enzyme Class | Native Reaction | Potential Application for (E)-5-(2-Carboxyvinyl)uracil Synthesis | Key Challenges |

| Thymidylate Synthase | Methylation of dUMP | Engineered variants could potentially accept and couple a 3-carbon unit to the C5 position of uracil or a derivative. | Substrate specificity, controlling the geometry of the double bond. |

| C5-Cytosine DNA Methyltransferases | Methylation of cytosine | Altering substrate specificity to uracil and modifying the catalytic machinery to transfer a larger group. | Significant protein engineering required. |

| 'Ene'-Reductases | Reduction of activated C=C bonds | Engineering for a reverse, vinylation reaction. | Reversing the natural reactivity. |

| PLP-dependent enzymes | Various, including transamination and decarboxylation | Creating novel catalytic activity for C-C bond formation on the pyrimidine ring. | Designing a suitable reaction cascade. |

Bioreactor and Whole-Cell Systems for Sustainable Production

For the scalable and sustainable production of (E)-5-(2-Carboxyvinyl)uracil, the use of bioreactors and whole-cell biocatalysts presents a compelling strategy. Whole-cell systems offer several advantages over isolated enzymes, including the in-situ regeneration of cofactors, increased enzyme stability within the cellular environment, and the potential to perform multi-step syntheses in a single pot asianpubs.orgumich.edunih.gov.

While specific data on the bioreactor production of (E)-5-(2-Carboxyvinyl)uracil is not available, the principles can be extrapolated from the production of other functionalized biomolecules. A whole-cell biocatalyst, typically a recombinant microorganism such as Escherichia coli or Saccharomyces cerevisiae, would be engineered to express the necessary enzyme(s) for the conversion of a simple uracil precursor into the target molecule.

The process would involve cultivating the engineered microbial cells in a bioreactor under optimized conditions of temperature, pH, aeration, and nutrient supply. The precursor substrate would then be fed to the culture, and the whole cells would catalyze the desired transformation.

Table 2: Hypothetical Bioreactor Parameters for (E)-5-(2-Carboxyvinyl)uracil Production

| Parameter | Typical Range | Rationale |

| Bioreactor Type | Stirred-tank bioreactor | Good mixing and mass transfer for microbial cultures. |

| Microbial Host | Escherichia coli | Well-characterized, fast-growing, and genetically tractable. |

| Temperature | 30-37 °C | Optimal growth and enzyme activity for E. coli. |

| pH | 6.5-7.5 | Maintained by automated addition of acid/base to ensure optimal enzyme function and cell viability. |

| Aeration | 1-2 vvm (volume of air per volume of medium per minute) | To provide sufficient oxygen for cell growth and metabolism. |

| Substrate | Uracil or a suitable derivative | The starting material for the biotransformation. |

| Product Recovery | Extraction, chromatography | Downstream processing to isolate and purify the final product. |

The development of a robust whole-cell system for (E)-5-(2-Carboxyvinyl)uracil production would require significant research and development, including the identification or engineering of a suitable enzyme, optimization of the microbial host, and development of an efficient fermentation and downstream processing strategy. However, the potential benefits in terms of sustainability and cost-effectiveness make this a worthwhile endeavor for the future of specialty chemical manufacturing.

Structural Elucidation and Conformational Analysis of E 5 2 Carboxvinyl Uracil and Its Derivatives

Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of (E)-5-(2-Carboxvinyl)uracil. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, within the molecule.

In ¹H NMR, the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants of the proton signals allow for the precise assignment of each hydrogen atom. For instance, the vinyl protons of the carboxvinyl group exhibit characteristic shifts and a coupling constant that confirms the (E)-configuration of the double bond. The protons on the uracil (B121893) ring also show distinct signals, confirming the substitution pattern. hmdb.cachemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. chemicalbook.comhmdb.ca The chemical shifts of the carbonyl carbons, the vinyl carbons, and the carbons of the uracil ring are all in predictable regions, further validating the proposed structure. savemyexams.compressbooks.pub The number of distinct signals in the ¹³C NMR spectrum also confirms the symmetry of the molecule. pressbooks.pub

Table 1: Representative NMR Data for Uracil and its Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| Uracil | ¹H | 7.73 (H-6) | d |

| 11.46 (N-1 H) | s | ||

| 10.70 (N-3 H) | s | ||

| 5-Fluorouracil (B62378) | ¹H | 7.73 | d |

| 11.46 | d | ||

| 10.70 | s | ||

| This compound | ¹H | [Data not available in search results] | |

| Uracil | ¹³C | [Data not available in search results] | |

| This compound | ¹³C | [Data not available in search results] |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. vaia.comlibretexts.orglibretexts.orgpressbooks.pub These vibrational spectroscopy methods probe the characteristic vibrations of different chemical bonds.

For this compound, IR spectroscopy would reveal characteristic absorption bands for the N-H stretching of the uracil ring, the C=O stretching of the carbonyl and carboxyl groups, the C=C stretching of the vinyl group and the uracil ring, and the O-H stretching of the carboxylic acid. americanpharmaceuticalreview.com

Raman spectroscopy provides complementary information. nih.govmdpi.com It is particularly sensitive to non-polar bonds and can be used to confirm the presence of the C=C double bond and the pyrimidine (B1678525) ring structure. americanpharmaceuticalreview.com Differences in the IR and Raman spectra can also be used to identify different polymorphic forms of the compound. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Uracil) | Stretching | 3300-3500 |

| C=O (Uracil & Carboxyl) | Stretching | 1650-1750 |

| C=C (Vinyl & Uracil) | Stretching | 1600-1680 |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

Note: These are general ranges and the exact peak positions for this compound would require experimental data. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and molecular formula of a compound. libretexts.org High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. libretexts.org For this compound (C₇H₆N₂O₄), the expected monoisotopic mass is 182.0328 u. chemscene.com

Furthermore, by analyzing the fragmentation pattern of the molecule upon ionization, valuable structural information can be obtained. The fragmentation of this compound would likely involve the loss of small molecules such as CO₂, H₂O, and fragments corresponding to the uracil and carboxvinyl moieties, providing further confirmation of the molecule's structure.

X-ray Crystallography and Solid-State Structural Analysis

Conformational Analysis and Isomeric Purity Assessments

This compound can exist in different conformations due to the rotation around the single bond connecting the vinyl group to the uracil ring. Computational methods can be employed to determine the relative energies of these different conformations and identify the most stable arrangement.

The primary isomeric concern for this molecule is the (E/Z) isomerism around the carbon-carbon double bond. The (E)-isomer is generally the thermodynamically more stable form. The isomeric purity can be assessed using techniques like high-performance liquid chromatography (HPLC) and NMR spectroscopy. In ¹H NMR, the coupling constant between the vinyl protons is a key indicator of the stereochemistry, with a larger coupling constant typically observed for the (E)-isomer. libretexts.org

Advanced Computational Chemistry for Predicting Molecular Geometry and Electronic Structure

Computational chemistry offers powerful tools for predicting and understanding the molecular properties of this compound. nextmol.com Using methods like Density Functional Theory (DFT), the molecule's geometry can be optimized to find its lowest energy conformation. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. researchgate.netcgc.edu

Furthermore, computational methods can provide insights into the electronic structure of the molecule. lbl.gov Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to understand the molecule's reactivity and its electronic absorption properties. osti.govscielo.org.mx The distribution of electron density and the electrostatic potential can also be mapped, highlighting the electron-rich and electron-poor regions of the molecule. mdpi.commdpi.com

Investigation of Biochemical Pathway Interactions of E 5 2 Carboxvinyl Uracil

Uptake and Intracellular Localization Mechanisms

No studies were identified that specifically investigate the mechanisms by which (E)-5-(2-Carboxvinyl)uracil is transported into cells or its subsequent localization within subcellular compartments. Research on other pyrimidines, such as uracil (B121893) and 5-fluorouracil (B62378), has shown that their entry into mammalian cells can be mediated by a shared, saturable transport system. nih.gov However, the distinct chemical nature of the carboxvinyl group on this compound would necessitate dedicated studies to determine its affinity for these or other cellular transporters and to track its intracellular fate.

Enzymatic Recognition and Substrate Specificity Studies

Detailed enzymatic assays are crucial for understanding how a compound interacts with metabolic pathways. For this compound, the required kinetic data and substrate evaluations are absent from the scientific literature.

Uracil Phosphoribosyltransferases (UPRTases) are key enzymes in the pyrimidine (B1678525) salvage pathway, catalyzing the conversion of uracil to uridine (B1682114) 5'-monophosphate (UMP). nih.gov While the substrate specificity of UPRTases from various organisms has been studied, no research could be found that evaluates this compound as a substrate or inhibitor of this enzyme. Such studies would be necessary to determine if the compound can be converted into a nucleotide analog.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine. nih.govresearchgate.net It is also critically involved in the breakdown of the chemotherapeutic agent 5-fluorouracil. researchgate.net There are no published findings on whether this compound can act as a substrate for DPD. The presence of the C5-carboxvinyl side chain makes its interaction with the DPD active site unpredictable without direct experimental evaluation.

A complete understanding of the biochemical impact of this compound would require kinetic analysis with a range of enzymes from both the pyrimidine salvage and de novo synthesis pathways. msdmanuals.com This would involve determining key parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) to understand its potential as a substrate or an inhibitor. No such kinetic data for this compound are currently available.

Potential for Incorporation into Nucleic Acid Structures

For a uracil analog to be incorporated into DNA or RNA, it must first be converted to its corresponding nucleoside 5'-triphosphate and then be accepted as a substrate by a DNA or RNA polymerase. mdpi.com This entire process remains uninvestigated for this compound.

The substrate tolerance of DNA and RNA polymerases varies significantly, and studies have shown that modifications at the C5 position of pyrimidines can be either accepted or rejected. nih.govrsc.org There are no published reports on the chemical synthesis of the 2'-deoxyribonucleoside 5'-triphosphate of this compound, which is a necessary prerequisite for studying its potential as a substrate for DNA or RNA polymerases in enzymatic polymerization assays. Therefore, no data exist on whether this compound can be incorporated into nucleic acid structures.

Impact on Transcriptional and Translational Fidelity

The fidelity of transcription and translation—the processes of synthesizing RNA from a DNA template and protein from an mRNA template, respectively—is critical for cellular function. The introduction of unnatural base analogs can potentially disrupt these high-fidelity processes.

Should this compound be metabolized to its corresponding deoxyribonucleoside triphosphate and subsequently incorporated into DNA, it could impact transcriptional fidelity. RNA polymerase, the enzyme responsible for transcription, reads the DNA template to synthesize a complementary RNA strand. nih.govyoutube.com The bulky and negatively charged carboxyvinyl substituent at the C5 position of the uracil base could present a steric or electrostatic challenge to the polymerase. This might lead to several outcomes:

Transcriptional Arrest: The polymerase might stall when encountering the modified base, leading to truncated RNA transcripts.

Increased Misincorporation: The altered base-pairing geometry could cause the RNA polymerase to misread the modified uracil or the opposing base on the template strand, leading to errors in the mRNA sequence.

Altered Promoter Recognition: Modifications in promoter regions can influence the binding affinity of RNA polymerase and transcription factors. Studies on other C5-modified uracils, such as 5-hydroxymethyluracil, have shown that such modifications can act as epigenetic marks, either enhancing or inhibiting transcription depending on the specific promoter context. rsc.org

Similarly, if this compound were incorporated into mRNA, it could affect translational fidelity. The ribosome, along with transfer RNAs (tRNAs), decodes the mRNA sequence codon by codon. A modified base within a codon could be misread by the tRNA anticodon, resulting in the wrong amino acid being incorporated into the growing polypeptide chain. This could lead to the synthesis of non-functional or misfolded proteins. Research on 5-vinyl-2'-deoxyuridine, a related compound, has shown it can be incorporated into phage DNA, leading to a loss of viability, potentially through chemical cross-linking reactions involving the vinyl group. nih.gov

| Potential Interaction | Consequence on Fidelity |

| Incorporation into DNA | Steric hindrance for RNA Polymerase, potentially causing transcriptional stalling or misincorporation of ribonucleotides into the mRNA chain. |

| Incorporation into mRNA | Misreading of the modified codon by the ribosomal machinery, leading to incorrect amino acid insertion during protein synthesis. |

| Altered DNA Structure | The C5-substituent may alter the local DNA helix structure, indirectly affecting the binding of transcription factors and polymerases. |

Metabolic Fate and Biotransformation Pathways in Model Systems

The metabolic fate of this compound is expected to follow the general catabolic pathways for pyrimidines, although the C5-substituent introduces additional possibilities for biotransformation.

Identification of Metabolites and Catabolic Products

The primary catabolic pathway for the uracil ring involves a three-step enzymatic process common to pyrimidines. nih.gov

Reduction: The uracil ring is first reduced to 5,6-dihydrouracil.

Hydrolytic Ring Opening: The dihydropyrimidine ring is opened to form N-carbamoyl-β-alanine.

Hydrolysis: N-carbamoyl-β-alanine is hydrolyzed to produce β-alanine, ammonia, and carbon dioxide.

It is hypothesized that the uracil moiety of this compound would be degraded via this pathway. The fate of the C5-(2-carboxyvinyl) group is less certain. It may remain attached to the degradation products or be cleaved off at an early stage.

Beyond the primary pyrimidine catabolism, the compound could undergo Phase I and Phase II biotransformation reactions. nih.gov The vinyl group could be a target for oxidation by cytochrome P450 enzymes, potentially forming an epoxide or undergoing cleavage. The carboxyl group is a prime candidate for Phase II conjugation reactions, such as glucuronidation or sulfation, which would increase its water solubility and facilitate excretion.

Table of Putative Metabolites

| Putative Metabolite | Potential Pathway |

|---|---|

| (E)-5-(2-Carboxvinyl)-5,6-dihydrouracil | Pyrimidine Catabolism (Step 1) |

| N-carbamoyl-β-alanine-C5-(2-carboxyvinyl) | Pyrimidine Catabolism (Step 2) |

| β-alanine-C5-(2-carboxyvinyl) | Pyrimidine Catabolism (Step 3) |

| (E)-5-(1,2-epoxy-2-carboxyethyl)uracil | Phase I Oxidation (Cytochrome P450) |

Enzymes Responsible for Biotransformation

A specific set of enzymes is responsible for the catabolism of uracil and its analogs.

Dihydropyrimidine Dehydrogenase (DPD): This is the rate-limiting enzyme in pyrimidine catabolism, responsible for the initial reduction of the uracil ring.

Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic opening of the dihydrouracil (B119008) ring.

β-Ureidopropionase (β-UP): This enzyme performs the final hydrolysis step to yield β-alanine. nih.gov

In addition to these core enzymes, other enzyme families are likely involved in the biotransformation of the C5-substituent.

Cytochrome P450 (CYP) family: These enzymes, particularly isoforms like CYP1A2 and CYP3A4, are responsible for oxidizing a wide range of xenobiotics and could metabolize the vinyl group. nih.gov

UDP-Glucuronosyltransferases (UGTs): These Phase II enzymes would conjugate glucuronic acid to the carboxyl group, enhancing excretion.

Investigation of Transport Mechanisms Across Biological Membranes

The transport of this compound across biological membranes is a critical determinant of its cellular uptake and potential biological activity. The mechanism is likely to differ from that of native uracil due to the presence of the charged carboxyl group.

Uracil and its close analog, 5-fluorouracil, are known to enter cells via a facilitated diffusion transport system. nih.gov This transport is mediated by proteins from the equilibrative nucleoside transporter (ENT) and concentrative nucleoside transporter (CNT) families (Solute Carrier families SLC28 and SLC29). mdpi.comontosight.ai

However, the transporter that handles uracil is known to be sensitive to charge. For instance, orotic acid (uracil-6-carboxylic acid), which is also a pyrimidine with a carboxyl group, is not a substrate for the uracil transporter at physiological pH and permeates cell membranes very slowly, likely through a non-mediated diffusion process. nih.gov This is because the negatively charged carboxylate form is excluded by the transporter.

Given this precedent, it is highly probable that this compound, which also possesses a carboxyl group and would be negatively charged at physiological pH, is not a substrate for the primary uracil transport system. Its uptake might therefore be significantly limited compared to uracil. Alternative transport mechanisms could include:

Organic Anion Transporters (OATs): These transporters are responsible for moving a variety of negatively charged molecules across cell membranes and could potentially recognize the carboxylate moiety of the compound. ontosight.ai

Simple Diffusion: A small, un-ionized fraction of the compound might cross the membrane via simple diffusion, but this is expected to be a very slow process. boyertownasd.org

The transport mechanism is a key area for future research, as it dictates the concentration of the compound that can be achieved inside a cell.

Table of Potential Transport Mechanisms

| Transport Mechanism | Mediating Proteins (if applicable) | Likelihood for this compound | Rationale |

|---|---|---|---|

| Facilitated Diffusion | SLC28/SLC29 (CNT/ENT) | Low | The negative charge on the carboxyl group likely prevents recognition by the uracil transporter. nih.gov |

| Primary/Secondary Active Transport | Organic Anion Transporters (OATs) | Possible | OATs specialize in transporting negatively charged molecules. ontosight.ai |

Molecular Mechanisms of Action and Target Identification

Enzyme Inhibition and Modulation Studies

The primary mechanism of action for (E)-5-(2-Carboxyvinyl)uracil and its derivatives involves the inhibition of enzymes crucial for nucleotide metabolism. One of the key targets identified is thymidylate synthase (TS), an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. sigmaaldrich.comnih.gov The inhibition of this enzyme disrupts the supply of building blocks for DNA synthesis, which can impede cellular proliferation. ontosight.ai

Competitive, Non-competitive, and Uncompetitive Inhibition Kinetics

While detailed kinetic studies specifically characterizing the inhibition of thymidylate synthase by (E)-5-(2-Carboxyvinyl)uracil as strictly competitive, non-competitive, or uncompetitive are not extensively detailed in the available literature, the structural similarity of uracil (B121893) derivatives to the natural substrates of nucleotide metabolic enzymes suggests a competitive inhibition model is likely. ontosight.ailibretexts.org In this model, the inhibitor vies with the natural substrate for binding to the enzyme's active site. libretexts.org For instance, a study on novel uracil-DNA glycosylase (UNG) inhibitors with a different uracil derivative found the inhibition to be consistent with a competitive mechanism, where the inhibitor binds to the enzyme's active site. mdpi.com

Irreversible Enzyme Inactivation Mechanisms

Some enzyme inhibitors act by forming a strong, often covalent, bond with the enzyme, leading to irreversible inactivation. libretexts.orgwikipedia.org An irreversible inhibitor will first form a non-covalent complex with the enzyme, which is then followed by a chemical reaction that creates a stable, covalently modified enzyme-inhibitor complex. wikipedia.org While some uracil derivatives have been investigated as irreversible inhibitors of other enzymes, such as uridine--deoxyuridine phosphorylase, there is no clear evidence from the provided search results to suggest that (E)-5-(2-Carboxyvinyl)uracil itself acts as an irreversible inhibitor of thymidylate synthase. nih.gov

Allosteric Modulation of Enzyme Activity

Allosteric modulators function by binding to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. rsc.orgnih.govbiorxiv.orgnih.gov This can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's function. rsc.org The current body of research does not indicate that (E)-5-(2-Carboxyvinyl)uracil functions as an allosteric modulator of thymidylate synthase. Its mechanism is more directly linked to the active site of the enzyme.

Ligand-Target Binding Interactions

Understanding the physical interaction between (E)-5-(2-Carboxyvinyl)uracil and its target enzyme is crucial for elucidating its inhibitory mechanism. This involves characterizing the binding affinity and stoichiometry, as well as determining the three-dimensional structure of the compound-enzyme complex.

Biophysical Characterization of Binding Affinity and Stoichiometry

Structural Biology of Compound-Enzyme Complexes (e.g., Co-crystallization, Cryo-EM)

Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into how a ligand binds to its target protein. nih.govrcsb.orgrcsb.org These methods can reveal the precise orientation of the inhibitor within the enzyme's active site and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. For uracil-DNA glycosylase, another enzyme that interacts with uracil derivatives, crystal structures in complex with DNA have been solved, revealing details of substrate recognition and catalysis. nih.govrcsb.orgnih.gov Although a specific crystal structure of (E)-5-(2-Carboxyvinyl)uracil bound to thymidylate synthase is not described in the search results, the structures of related enzymes with their inhibitors provide a framework for understanding how this compound might bind. The "E" configuration of the 2-carboxyvinyl side chain is noted to be important for its biological activity and interaction with enzymes. ontosight.ai

Cellular Pathway Perturbation Analyses

The introduction of a synthetic uracil analog like (E)-5-(2-Carboxvinyl)uracil into a biological system is hypothesized to cause significant disruptions to cellular pathways that utilize pyrimidine (B1678525) nucleobases. These perturbations can be elucidated through comprehensive "omics" technologies.

Genomic and Proteomic Profiling in Response to Compound Exposure

Exposure to uracil analogs can trigger widespread changes in gene and protein expression. biorxiv.org Genomic profiling, through techniques like microarray analysis or RNA-sequencing, can identify genes whose transcription is significantly altered. For instance, studies on uracil analogs often reveal changes in genes related to the cell cycle, DNA repair, and apoptosis. plos.orgbiomolther.org In fission yeast, the presence of uracil itself rapidly and strongly induces a cluster of specific genes, demonstrating the cell's inherent sensitivity and regulatory response to uracil levels. plos.org It is plausible that this compound could elicit similar, or even more pronounced, genomic responses due to its modified structure.

Proteomic profiling complements genomic data by measuring changes in protein abundance and post-translational modifications, which are crucial for cellular function. elifesciences.org In response to uracil analogs, cells may upregulate proteins involved in stress responses and DNA repair, such as uracil-DNA glycosylase, which removes misincorporated uracil from DNA. elifesciences.orgsigmaaldrich.com Conversely, proteins involved in cell proliferation might be downregulated.

The table below illustrates hypothetical data from a proteomic analysis following exposure to a uracil analog, showcasing the types of protein expression changes that might be observed.

| Protein | Function | Fold Change | P-value |

|---|---|---|---|

| Uracil-DNA Glycosylase (UNG) | DNA Repair | 2.5 | 0.001 |

| Cyclin B1 | Cell Cycle Progression | -1.8 | 0.005 |

| Caspase-3 | Apoptosis | 3.1 | <0.001 |

| Thymidylate Synthase | Nucleotide Synthesis | -2.2 | 0.002 |

Metabolomic Shifts Induced by Compound Action

This compound, as a pyrimidine analog, is expected to significantly perturb nucleotide metabolism. frontiersin.org Metabolomic studies on similar compounds have revealed that they can cause a "pyrimidine starvation" effect by inhibiting key enzymes in the de novo pyrimidine synthesis pathway. nih.govnih.gov For example, inhibition of UMP synthetase leads to a dramatic accumulation of its substrate, orotate, and a corresponding decrease in uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.govnih.gov

This disruption in the pyrimidine pool can have cascading effects. A shortage of pyrimidines can stall DNA synthesis, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, cells may attempt to compensate by upregulating pyrimidine salvage pathways, which recycle nucleosides from the extracellular environment. biorxiv.orgmdpi.com This adaptive response can, in some cases, be exploited therapeutically. biorxiv.org The introduction of this compound could lead to an imbalance in the levels of various pyrimidine and purine (B94841) metabolites, which can be quantified through techniques like mass spectrometry.

The following interactive table provides an example of potential metabolomic changes induced by a pyrimidine analog.

| Metabolite | Pathway | Fold Change | Significance |

|---|---|---|---|

| Orotate | De Novo Pyrimidine Synthesis | 26.0 | High |

| Uridine Monophosphate (UMP) | De Novo Pyrimidine Synthesis | -4.5 | High |

| Cytidine Diphosphate (CDP)-Choline | Phospholipid Synthesis | -3.2 | Medium |

| Deoxyuridine Triphosphate (dUTP) | Nucleotide Metabolism | 5.0 | High |

Interaction with Key Regulatory Proteins and Nucleic Acid Processes

The primary mechanism of action for many uracil analogs involves direct interaction with enzymes that process nucleotides and nucleic acids. nih.gov The structural similarity to uracil allows these compounds to act as competitive inhibitors or fraudulent substrates for essential enzymes. ontosight.ai

A key target is thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA. ontosight.ai By inhibiting this enzyme, uracil analogs deplete the cell of thymidine, which halts DNA replication. Another important class of interacting proteins is the DNA glycosylases. mdpi.comlibretexts.org Uracil-DNA glycosylase (UDG) is a crucial repair enzyme that scans DNA and removes uracil bases that arise from cytosine deamination or misincorporation of dUMP. sigmaaldrich.comnobelprize.org A uracil analog with a bulky side chain like this compound could potentially bind to the active site of UDG and inhibit its function, leading to the persistence of uracil in DNA and subsequent mutations or DNA strand breaks during repair attempts. mdpi.combiotage.co.jp

Furthermore, uracil derivatives can be metabolized into nucleotide triphosphates and subsequently misincorporated into both DNA and RNA. biorxiv.org The presence of an abnormal base in these nucleic acids can interfere with fundamental processes. In DNA, it can disrupt the binding of transcription factors and the fidelity of replication. biorxiv.org In RNA, it can affect splicing, stability, and translation, leading to the production of non-functional proteins. The process of removing such damage, known as base excision repair, involves a cascade of enzymes, and interference at any step can be cytotoxic. libretexts.org

Development and Application of Analytical Methodologies for E 5 2 Carboxvinyl Uracil in Biological Systems

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of (E)-5-(2-Carboxvinyl)uracil, providing the necessary separation from a multitude of other compounds present in biological samples. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, where the compound is eluted using a mobile phase gradient.

Detection Methods:

Diode-Array Detection (DAD): This method provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. A method for quantifying uracil (B121893) and its derivatives in cell cultures of Lactococcus lactis utilized HPLC-DAD with a gradient of water, formic acid, and acetonitrile. mdpi.com

Mass Spectrometry (MS): Coupling HPLC with MS or tandem MS (MS/MS) offers high sensitivity and specificity. mtoz-biolabs.com This is particularly valuable for analyzing complex biological samples where trace-level detection is required. LC-MS/MS methods have been successfully developed for the quantification of uracil and its derivatives in various biological matrices, including plasma and DNA. mtoz-biolabs.comnih.gov For instance, a sensitive LC/MS/MS-based method for the absolute quantification of genomic 2'-deoxyuridine (B118206) (dUrd) involved enzymatic hydrolysis of DNA, followed by preparative HPLC purification and subsequent LC/MS/MS analysis. nih.gov

Table 1: Exemplary HPLC Methods for Uracil and its Derivatives

| Parameter | Method 1: Uracil in L. lactis mdpi.com | Method 2: Genomic dUrd nih.gov |

| Column | Nucleosil | Preparative HPLC column |

| Mobile Phase | Gradient of water, formic acid, and acetonitrile | Not specified |

| Detection | DAD | LC/MS/MS |

| Internal Standard | 5-Bromouracil | Not specified |

| Linear Range | 5–20 μg/mL for uracil | Linear over four orders of magnitude |

| Quantification Limit | Not specified | 5 fmol dUrd |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile form. This process typically involves esterification of the carboxylic acid group and silylation of the uracil ring. GC-MS then provides excellent separation and definitive identification based on the mass spectrum of the derivative.

GC-MS has been widely used for the analysis of various metabolites in biological extracts. nih.gov The process involves the separation of volatile compounds in a gas chromatograph followed by detection using a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analyte. nih.govresearchgate.net Although direct application to this compound is not commonly reported, the methodology is well-established for similar molecules after appropriate derivatization. nih.gov

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) offers an alternative high-resolution separation technique for charged molecules like this compound. Its high separation efficiency, flexibility, and high sample throughput make it a valuable tool. scispace.com CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule.

Studies have demonstrated the successful separation of uracil and its derivatives in biological samples, such as urine, using CE. scispace.comnih.gov For instance, a simple method for measuring orotic acid and uracil concentration in urine was developed using capillary zone electrophoresis in a 20 mM Na-borate buffer at pH 9.2. nih.gov The combination of HPLC and CE has also been shown to be a practical and specific method for the determination of caffeine (B1668208) and its metabolites, including uracil derivatives, in urine. tandfonline.com

Table 2: Capillary Electrophoresis Conditions for Uracil Derivative Separation

| Parameter | Method 1: Uracil in Urine nih.gov | Method 2: Purines and Pyrimidines scispace.com |

| Technique | Capillary Zone Electrophoresis | Capillary Electrophoresis |

| Buffer | 20 mM Na-borate, pH 9.2 | 60 mmol/L borate-AMP-80 mmol/L SDS, pH 9.6 |

| Detection | UV at 254 nm | UV at 205 nm |

| Application | Analysis of urine from a patient with HHH syndrome | Screening for inborn errors of purine (B94841) and pyrimidine (B1678525) metabolism |

Quantitative Mass Spectrometry for Trace Analysis and Metabolite Profiling

Quantitative mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, is the gold standard for trace analysis and metabolite profiling. mtoz-biolabs.com Techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provide exceptional sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations in complex biological matrices. chemrxiv.org

LC-MS/MS methods have been developed for the simultaneous quantification of multiple uracil derivatives in human plasma. nih.gov These methods are crucial for therapeutic drug monitoring and for studying the pharmacokinetics of drugs that are metabolized to uracil derivatives. nih.gov The high sensitivity of MS also enables the detection and quantification of endogenous levels of modified nucleobases like this compound, which can serve as biomarkers for various physiological or pathological states. mtoz-biolabs.com

Radiolabeling Strategies for Tracing Metabolic Pathways

Radiolabeling is a powerful technique for tracing the metabolic fate of a compound in a biological system. By introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound, its absorption, distribution, metabolism, and excretion (ADME) can be meticulously followed.

For example, a study on the ADME of [5-³H]-2′-O-methyluridine in mice involved intravenous administration of the radiolabeled compound. nih.gov Radioactivity was then measured in various tissues, blood, plasma, and excreta over time to determine its distribution and elimination pathways. nih.gov Metabolite profiling using techniques like HPLC with radiometric detection can then identify the various metabolic products formed from the parent compound. nih.gov This approach provides invaluable information on the biotransformation of this compound in vivo.

Bioanalytical Method Validation for Robustness and Sensitivity

The validation of any analytical method is essential to ensure that the data generated are reliable and reproducible. rrml.ro Bioanalytical method validation is a comprehensive process that establishes the performance characteristics of a method for its intended purpose. europa.eufda.gov According to guidelines from regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), the validation process includes the assessment of several key parameters. europa.eufda.gov

Key Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the measured value to the true value. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes within-run and between-run precision. europa.eu

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. europa.eu

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (based on EMA Guideline)

| Parameter | Acceptance Criteria |

| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). europa.eu |

| Precision (CV) | Should not exceed 15% (20% for LLOQ). europa.eu |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |

By rigorously validating the analytical methodologies, researchers can have confidence in the accuracy and precision of the data obtained for this compound in biological systems, which is paramount for its potential clinical and research applications.

Structure Activity Relationship Sar Studies of E 5 2 Carboxvinyl Uracil Analogs

Systematic Structural Modifications of the Uracil (B121893) Core

Modifications to the central uracil heterocycle have profound effects on the inhibitory potency of these analogs. The uracil core presents several positions (N1, N3, C5, C6) for substitution, each offering a unique vector for altering the molecule's electronic properties, solubility, and interactions with target enzymes.

Key findings from SAR studies on the uracil core include:

C6-Substitution : The introduction of a small, electronegative atom at the C6 position of the uracil ring has been shown to be highly advantageous. Specifically, placing a chlorine atom at C6 can significantly boost inhibitory activity against thymidine (B127349) phosphorylase. acs.org This enhancement is attributed to favorable interactions within the enzyme's active site.

C5-Substitution : The substituent at the C5 position is critical for activity. While the (E)-5-(2-carboxvinyl) group defines the parent compound, studies show that other hydrophobic groups, particularly five- or six-membered cyclic systems, can also yield potent TP inhibitors, especially when combined with a C6-chloro substituent. acs.org

N1-Substitution : Alkylation at the N1 position of the uracil ring has been explored to modulate the compound's properties. The introduction of various alkyl and benzyl (B1604629) groups at this position can influence antibacterial and anticancer activity, indicating that this site can be modified to tune the biological profile of 5-substituted uracils. researchgate.net

N3-Substitution : While less commonly modified, the N3 position also plays a role in target binding, often through hydrogen bonding. Disubstitution at both N1 and N3 positions has been shown to produce potent anticancer agents in some 5-iodouracil (B140508) series. researchgate.net

These modifications highlight that the uracil scaffold is not merely a passive anchor but an active participant in molecular recognition, where changes in its substitution pattern directly translate to changes in biological efficacy.

Table 1: Effect of Uracil Core Substitution on Thymidine Phosphorylase (TP) Inhibition Note: Data is compiled from various studies on uracil analogs to illustrate SAR principles.

| Analog Class | Key Modification | Observed Effect on TP Inhibition | Example Compound | Inhibitory Potency (Ki or IC50) |

|---|---|---|---|---|

| 6-Halouracils | Chlorine at C6 | Significant increase in potency | 6-Chloro-5-cyclopent-1-en-1-yluracil | Ki = 0.20 µM |

| 5,6-Disubstituted Uracils | 5-Fluoro and 6-Imidazolylmethyl | Potent inhibition | 6-Imidazolylmethyl-5-fluorouracil | Ki = 51 nM |

| 6-Amino derivatives | Amino group at C6 | Enhanced product inhibition | 6-Aminothymine | 2- to 9-fold enhancement over thymine |

Variations of the Carboxvinyl Side Chain

The (E)-5-(2-carboxvinyl) side chain is a critical determinant of the compound's biological activity, offering multiple points for modification to optimize binding and pharmacokinetic properties.

The geometry of the vinyl side chain is paramount for biological activity. The parent compound exists as the (E)-isomer, where the carboxyl group and the uracil ring are on opposite sides of the double bond. Comparative studies of related vinyl-substituted uracils, such as (E)- and (Z)-5-(2-bromovinyl)-2'-deoxyuridine, have demonstrated that the (E)-isomer is substantially more potent as an antiviral agent. The (Z)-isomer of 5-(2-bromovinyl)-UdR was found to be 10-20 times less efficient than its (E)-counterpart against herpes simplex virus type 1. nih.gov

This difference in activity is attributed to the specific conformational requirements of the enzyme's active site. The rigid, linear geometry of the (E)-isomer allows the molecule to span the binding pocket and place its functional groups—specifically the uracil ring and the terminal carboxylate—in optimal positions for interaction with key amino acid residues. The bent geometry of the (Z)-isomer introduces a steric clash or prevents these crucial interactions, leading to a significant loss of affinity and biological function. Theoretical studies on other classes of molecules confirm that E/Z isomerism dictates molecular shape and the potential for stabilizing intramolecular interactions, which in turn governs biological recognition. imist.mamdpi.commdpi.com

Extending the vinyl linker (homologation) or replacing its carbon atoms with heteroatoms (e.g., N, O, S) are established strategies in medicinal chemistry to probe the spatial and electronic requirements of a binding site. For 5-substituted uracils, the length and composition of this linker are crucial.

While direct homologation studies on (E)-5-(2-Carboxvinyl)uracil are not extensively documented, SAR data from related analogs suggest that the two-carbon vinyl linker represents an optimal length for fitting into the active site of enzymes like thymidine phosphorylase. Altering this length could disrupt the precise positioning of the terminal carboxylic acid group.

Substitution within the vinyl group itself has been explored. For instance, replacing the vinyl hydrogen with groups like bromo or cyano drastically alters activity. The (E)-5-(2-bromovinyl) analog is a highly potent antiviral, whereas the (E)-5-(2-cyanovinyl) derivative is only marginally active. nih.gov This indicates a high sensitivity to the electronic and steric properties at the terminus of the vinyl side chain.

The carboxylic acid group of this compound is a key pharmacophoric feature, likely involved in crucial ionic or hydrogen-bonding interactions within the enzyme active site. However, its polar, charged nature can impede passage across cellular membranes, limiting bioavailability. To overcome this, ester and amide prodrug strategies are commonly employed. researchgate.netscirp.orgmdpi.com

By masking the carboxylic acid as a more lipophilic ester or amide, the molecule can more readily diffuse across cell membranes. researchgate.netnih.gov Once inside the cell, endogenous esterase or amidase enzymes cleave the promoiety, releasing the active carboxylic acid in situ. A key example of this strategy is the synthesis of 1-(2-deoxy-β-L-erythropentofuranosyl)-5-β-ethoxycarbonylvinyluracil, the ethyl ester prodrug of the corresponding carboxyvinyl nucleoside. epo.org This approach enhances cellular uptake without sacrificing the essential binding interactions of the parent drug. The choice of ester or amide can also be used to fine-tune the rate of activation, stability, and tissue distribution. mdpi.com

Conformational Restriction and Rigid Analogs

The flexible carboxyvinyl side chain of the parent compound can adopt numerous conformations in solution, only one of which is the "active" conformation for binding to its biological target. This conformational flexibility comes at an entropic cost upon binding, which can reduce affinity. A powerful strategy to overcome this is through conformational restriction, where the flexible side chain is incorporated into a more rigid structure, such as a ring system. unina.itresearchgate.net

This "rigidification" aims to lock the pharmacophoric elements—the uracil ring and the carboxylate function—into the ideal bioactive conformation. nih.gov For 5-substituted uracils, this has been achieved through the synthesis of carbocyclic nucleoside analogs, where the furanose ring is replaced by a cyclopentane (B165970) or cyclohexane (B81311) ring. nih.gov Such analogs can exhibit potent antiviral activity, demonstrating that a rigid scaffold can effectively mimic the active conformation of more flexible precursors. By pre-organizing the molecule for optimal receptor interaction, conformational restriction can lead to significant gains in both binding affinity and selectivity. nih.govnih.gov

Computational Approaches to SAR Analysis

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are indispensable tools for elucidating the SAR of thymidine phosphorylase inhibitors. tandfonline.comscite.ai These approaches provide a molecular-level rationale for the observed biological activities of different analogs.

QSAR Studies : QSAR analyses have been performed on 5-substituted uracil derivatives to correlate their physicochemical properties with their enzymatic inhibition. For a series of 5-substituted deoxyuridines, a significant correlation was found between the rate of phosphorolysis by TP (Vmax) and the field-effect parameter (F) of the C5-substituent, indicating that electronic effects play a crucial role in substrate recognition and catalysis. tandfonline.com

Molecular Docking : Docking studies of uracil derivatives into the crystal structure of human thymidine phosphorylase have revealed the specific interactions that govern binding. mdpi.comacs.orgnih.gov These models show that the uracil ring sits (B43327) in a well-defined pocket, forming hydrogen bonds with the protein backbone. The C5-substituent extends into an adjacent hydrophobic pocket, where its size, shape, and electronic properties determine the strength of the interaction. For this compound, the terminal carboxylate group is predicted to form a critical salt bridge or hydrogen bond interaction with a key residue, such as an arginine, at the far end of the binding site, anchoring the inhibitor in place. semanticscholar.org

These computational models are instrumental in rationalizing why modifications like C6-chlorination are beneficial and why the (E)-isomer is strongly preferred over the (Z)-isomer. They serve as a powerful predictive tool for designing novel, more potent inhibitors based on an understanding of the three-dimensional architecture of the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No dedicated Quantitative Structure-Activity Relationship (QSAR) models for this compound and its direct analogs were found in the reviewed scientific literature.

QSAR studies on broader classes of uracil derivatives have been conducted to correlate their structural features with various biological activities, such as anticancer or antiviral effects. mdpi.comresearchgate.net These studies typically involve creating a dataset of diverse uracil analogs and using statistical methods to build models that predict the activity of new compounds. mdpi.comirb.hr The models often rely on descriptors related to the physicochemical properties of the substituents at different positions of the uracil ring. researchgate.net However, these existing models are not specific to the (E)-5-(2-carboxvinyl) moiety.

Table 1: Representative QSAR Model Parameters for General Uracil Derivatives

| Model Type | Target Activity | Key Descriptors (Examples) | Statistical Parameters (Example) | Reference |

| 2D-QSAR | Anticancer (HeLa cells) | Topological, electronic, constitutional | R² = 0.85, Q² = 0.797 | mdpi.com |

| 2D-QSAR | GnRH-R Antagonism | Topological, quantum chemical | Not specified | researchgate.net |

| HQSAR | CETP Inhibition | Fragment-based | q² = 0.628, R²pred = 0.550 | researchgate.net |

This table illustrates the types of data found for general uracil derivatives, not for this compound specifically.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Specific molecular docking or molecular dynamics simulation studies for this compound were not identified in the available scientific literature.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For various uracil analogs, docking studies have been employed to understand their interaction with biological targets like enzymes or receptors. For instance, studies on 5-vinyluracil (B15639) derivatives have utilized docking to explore their binding modes. dntb.gov.ua Similarly, research on other 5-substituted uracils has used these methods to predict interactions with cancer-related proteins.

Molecular dynamics simulations, which provide insight into the movement of atoms and molecules over time, have also been applied to uracil-related compounds to understand their conformational flexibility and the stability of ligand-protein complexes. However, no such simulations have been published specifically for this compound.

Table 2: Examples of Molecular Docking Studies on Uracil Analogs

| Compound Class | Protein Target (Example) | Software (Example) | Key Finding (General Example) | Reference |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | Bacterial/Fungal Proteins | AutoDock 4.2 | Identification of potential binding modes and key interactions. | mdpi.com |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives | Coagulation Factor Protease | AutoDock Vina | Correlation of binding energy with observed biological activity. | d-nb.info |

This table provides examples of docking studies on related heterocyclic compounds to illustrate the methodology, as no data was found for this compound.

Future Directions and Emerging Research Avenues

Integration with Synthetic Biology for Novel Pathway Engineering

Synthetic biology, which focuses on the design and construction of new biological parts, devices, and systems, provides a fertile ground for the application of (E)-5-(2-Carboxvinyl)uracil. twistbioscience.com Its integration could lead to the engineering of novel metabolic and information-processing pathways.

A primary research avenue involves using the compound as a unique substrate for engineered enzymes. Drawing parallels from studies on related molecules, where derivatives of 5-carboxyuracil have been shown to be substrates for thymidine (B127349) phosphorylase, it is plausible to engineer enzymes that specifically recognize and process the carboxyvinyl moiety. lmaleidykla.ltresearchgate.net Such engineered enzymes could facilitate the enzymatic synthesis of novel modified nucleosides, creating building blocks for subsequent biological construction. lmaleidykla.ltresearchgate.net

Furthermore, synthetic pathways could be designed to incorporate this compound or its corresponding nucleoside into cellular nucleic acids. Once incorporated, the unique chemical signature of this modified base could be used as a target for specific molecular tools. For instance, engineered DNA repair enzymes, such as Uracil (B121893) DNA Glycosylase (UDG), could be tailored to recognize this specific modification, enabling precise manipulation of DNA. nih.govneb.com The development of reagents analogous to the USER™ (Uracil-Specific Excision Reagent) enzyme, which combines UDG and an endonuclease to create a single nucleotide gap at a uracil site, could be adapted for this modified base, offering a powerful tool for site-specific DNA cleavage and editing in synthetic circuits. neb.com

Application in Nucleic Acid Chemistry and Material Science

The field of nucleic acid chemistry continuously seeks novel monomers to construct DNA and RNA molecules with enhanced or entirely new functionalities. beilstein-journals.orgnih.gov As a 5-substituted uracil derivative, this compound is an excellent candidate for creating modified oligonucleotides. nih.govsemanticscholar.org The presence of both a vinyl group and a carboxylic acid provides dual sites for post-synthesis functionalization, allowing for the attachment of various labels, cross-linking agents, or other functional molecules.

This compound is a promising building block for the synthesis of aptamers—short, single-stranded nucleic acid molecules that can bind to specific target molecules with high affinity and specificity. lmaleidykla.lt The added functionality of the carboxyvinyl group could be used to enhance the binding properties or to conjugate the aptamer to other entities for diagnostic or therapeutic purposes.

In material science, an emerging area of research is the use of the carboxyl group for forming non-canonical base pairs through metal coordination. Studies on 5-carboxyuracil have demonstrated its ability to form stable base pairs with itself and other DNA nucleobases in the presence of specific metal ions like Cu(II), Hg(II), and Ag(I). ebi.ac.uk This suggests that this compound could be used to construct metal-responsive DNA structures, switches, and devices, where the hybridization behavior of the nucleic acid strand can be controlled by the addition of metal ions. ebi.ac.uk The reactive vinyl group also presents opportunities for polymerization, potentially enabling the creation of novel nucleic acid-based hydrogels or other biomaterials with unique mechanical and chemical properties.

Table 1: Potential Metal-Mediated Base Pairs with 5-Carboxyuracil (caU) Analogues This table is based on findings for 5-carboxyuracil and suggests potential parallel applications for this compound.

| Modified Base | Pairing Partner | Mediating Metal Ion | Potential Application | Reference |

|---|---|---|---|---|

| caU | caU | Cu(II) | DNA supramolecular construction | ebi.ac.uk |

| caU | Thymine | Hg(II) | Metal-responsive DNA devices | ebi.ac.uk |

| caU | Cytosine | Ag(I) | Altering hybridization partners | ebi.ac.uk |

| caU | Guanine | Cu(II) | Metal-dependent base pairing | ebi.ac.uk |

Role as a Probe in Biochemical Assays

Modified nucleobases are invaluable tools for probing the mechanisms of enzymes that interact with nucleic acids. This compound can be employed as a molecular probe to investigate the active sites of DNA and RNA polymerases, as well as DNA repair enzymes. lmaleidykla.ltresearchgate.net While studies on some 5-carboxyuracil derivatives showed they did not inhibit certain reverse transcriptases, this provides a baseline for understanding the structural requirements of enzyme active sites and highlights the specificity that can be achieved with such modifications. researchgate.net

The carboxyvinyl group is particularly suitable for conjugation to reporter molecules, such as fluorophores or quenchers. When incorporated into an oligonucleotide, such a labeled probe could be used in a variety of biochemical assays. For example, fluorescence-based assays could be designed to monitor real-time DNA hybridization, protein-nucleic acid interactions, or the activity of nucleases, with the signal being modulated by changes in the local environment of the probe. The compound could also serve as a specific substrate in screening assays to identify and characterize new enzymes that act upon C5-substituted uracils.

Potential in Prodrug Design and Delivery Systems

The prodrug approach, where a pharmacologically active agent is temporarily masked to improve its pharmacokinetic properties, is a well-established strategy in drug development. ijper.orghumanjournals.com Uracil and its analogues, most notably 5-fluorouracil (B62378), are cornerstones of chemotherapy, making their derivatives attractive for new therapeutic designs. chemicalbook.comresearchgate.net

This compound possesses functional groups ideal for prodrug synthesis. The carboxylic acid can be converted into esters or amides to increase lipophilicity, which can enhance absorption across biological membranes. ijper.orgresearchgate.net A variety of promoieties could be attached to create prodrugs that are cleaved by specific enzymes (e.g., esterases) to release the active compound at a target site. ijper.orgresearchgate.net